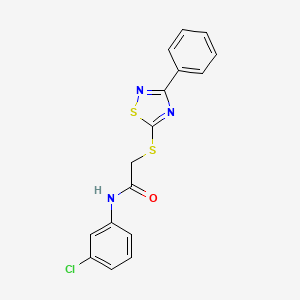
N-(3-chlorophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide, also known as CPDT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiadiazole family, which is known for its diverse biological activities. CPDT has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Scientific Research Applications
Structural Characteristics and Synthesis
Research on compounds similar to N-(3-chlorophenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide often highlights their structural diversity and the synthesis of novel derivatives. Studies have detailed the synthesis of related compounds, showcasing methods to achieve specific molecular structures beneficial for various applications, including medicinal chemistry and material science. For instance, the synthesis and QSAR studies of 4-oxo-thiazolidines and 2-oxo-azetidines demonstrate the exploration of these compounds for potential antibacterial properties, indicating a positive contribution of substituents to hydrophobicity or steric bulk character, which could enhance antibacterial activity (Desai, Shah, Bhavsar, & Saxena, 2008).
Antimicrobial and Antitumor Activity
A significant focus of research on thiadiazolyl derivatives involves evaluating their antimicrobial and antitumor activities. For example, novel thiazolidinone and acetidinone derivatives were synthesized and screened for antimicrobial activity, demonstrating the potential of these compounds in developing new antibacterial and antifungal agents (Mistry, Desai, & Intwala, 2009). Furthermore, the evaluation of new 2-(4-aminophenyl)benzothiazole derivatives for antitumor activity highlights the pursuit of novel cancer therapies, with some compounds showing considerable anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Inhibition of Enzymatic Activities and Potential Therapeutic Applications
Research also extends into the inhibition of specific enzymatic activities, which can be pivotal for therapeutic applications. For instance, novel series of compounds have been synthesized and evaluated as potential vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, showing promise as antiproliferative agents against various cancer cell lines (Toolabi et al., 2022). Additionally, the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives and their promoted condensation catalysis exemplify the innovative approaches to compound synthesis for potential medical applications (Yu et al., 2014).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS2/c17-12-7-4-8-13(9-12)18-14(21)10-22-16-19-15(20-23-16)11-5-2-1-3-6-11/h1-9H,10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIDACVLPBKGJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

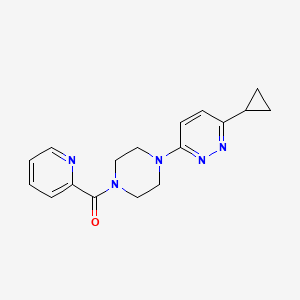
![2-[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]triazole](/img/structure/B2779404.png)
![N-(2,5-difluorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2779405.png)
![N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenesulfonamide](/img/structure/B2779406.png)
![ethyl 4-(2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2779408.png)
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate](/img/structure/B2779411.png)
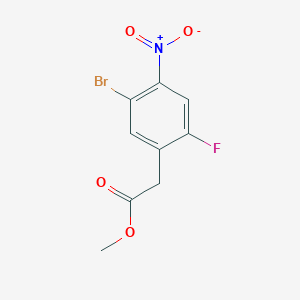
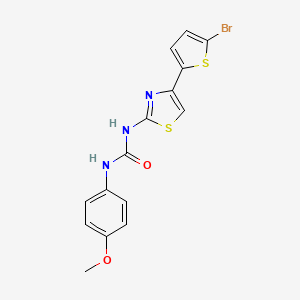
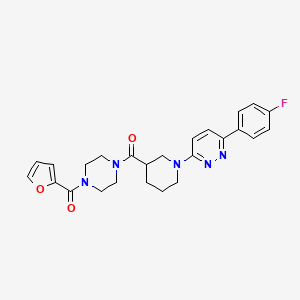
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2779419.png)
![5-Bromo-2-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}benzoic acid](/img/structure/B2779421.png)
![ethyl 3-carbamoyl-2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2779422.png)
![N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(thiophen-3-yl)propanamide](/img/structure/B2779423.png)
